5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFMOLAJRHPDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of the tetrahydroisoquinoline core. One common method involves the reaction of 5-bromo-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The use of continuous flow chemistry techniques can enhance the efficiency and safety of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted isoquinolines with various functional groups.
- Oxidized derivatives like quinolines.
- Reduced derivatives like dihydroisoquinolines .
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its interactions with biological targets such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity .
Medicine: The compound is investigated for its potential as a lead compound in drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Swapping Br and F positions (e.g., 5-Bromo-6-fluoro vs. 6-Bromo-5-fluoro) may influence electronic distribution and binding affinity in biological targets .
- Functional Group Effects : Replacing F with OCH₃ or CH₃ alters polarity and steric hindrance, impacting solubility and reactivity .
- Salt Forms : Hydrochloride derivatives (e.g., 5-Bromo-6-methyl) offer improved stability and solubility for pharmaceutical applications .
Brominated Tetrahydroisoquinolines with Varied Substitution Patterns
Similarity Score* : Calculated based on structural alignment with the target compound (5-Bromo-6-fluoro derivative) .
Key Observations :
- Monosubstituted Derivatives: Compounds like 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 81237-69-6) lack additional functional groups, limiting their utility in complex synthetic pathways .
- Biological Relevance: Dual-substituted analogs (e.g., 5-Bromo-6-fluoro) may exhibit enhanced bioactivity compared to monosubstituted derivatives, as seen in related compounds like CKD712, where dihydroxy and naphthylmethyl groups promote VEGF-mediated wound healing .
Nitro-Substituted and Polyhalogenated Analogs
- 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CID: 84693242): Structural isomer of the target compound; nitro or polyhalogenation may complicate synthetic scalability .
Biological Activity
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of bromine and fluorine substituents on the tetrahydroisoquinoline framework. It plays a crucial role in various biochemical reactions and interacts with several enzymes and proteins. Notably, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis, thereby affecting neurotransmitter levels.
Table 1: Key Biochemical Interactions
| Target Molecule | Interaction Type | Effect |
|---|---|---|
| Phenylethanolamine N-methyltransferase (PNMT) | Inhibition | Reduced catecholamine synthesis |
| MAPK/ERK signaling pathway | Modulation | Influences cell proliferation |
Cellular Effects
The compound significantly influences cellular processes by modulating signaling pathways and gene expression. For instance, it affects the MAPK/ERK pathway, which is essential for cell growth and differentiation. This modulation can lead to various outcomes depending on the cell type and context.
The biological activity of this compound involves its interaction with specific molecular targets. It can act as either an inhibitor or activator of enzymes and receptors:
- Inhibition of Enzymes : The compound's interaction with PNMT inhibits catecholamine production, which can have implications for conditions like hypertension and anxiety.
- Modulation of Receptors : It may influence receptor activity related to neurotransmitter signaling pathways, potentially affecting mood and cognitive functions.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. In animal models, administration led to a significant reduction in inflammatory markers .
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has shown efficacy against human breast cancer cells by modulating apoptotic pathways .
- Metabolic Effects : A study investigating its effects on lipid metabolism found that this compound significantly suppressed triglyceride synthesis in mouse models when administered at low doses (e.g., 3 mg/kg) during oral lipid tolerance tests .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation. Bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄, followed by fluorination at position 6 using diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Key Variables : Temperature control (0–5°C for fluorination), solvent polarity, and stoichiometric ratios. For example, excess DAST may lead to over-fluorination byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC). Confirm regioselectivity via ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tetrahydroisoquinoline backbone (δ 2.5–4.0 ppm). Fluorine coupling (³JHF) confirms position 6 .
- LC-MS : Verify molecular ion peak [M+H]⁺ at m/z 258.0 (C₉H₈BrF₂N⁺) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, F percentages (±0.3% tolerance) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous or protic solvents (risk of hydrolysis at the C-F bond). Monitor stability via periodic TLC/HPLC .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : The bromine at position 5 acts as a better leaving group than fluorine. Use Pd(dba)₂/XPhos catalyst with aryl amines (80–100°C, toluene) for C-N bond formation.
- Suzuki-Miyaura Coupling : Fluorine’s electron-withdrawing effect deactivates position 6, directing coupling to position 5. Optimize with Pd(OAc)₂/SPhos and boronic acids (K₂CO₃, DMF/H₂O) .
- Contradictions : Conflicting reports on fluorine’s role in directing meta vs. para substitution require DFT calculations (e.g., Gaussian 16) to map electron density .
Q. What strategies resolve contradictions in reported biological activity data for halogenated tetrahydroisoquinolines?
- Methodological Answer :
- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ in HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%).
- Structural Analogues : Compare 5-Bromo-6-fluoro derivatives with 8-Bromo-5-fluoro isomers () to assess positional halogen impact on target binding (e.g., kinase inhibition).
- Meta-Analysis : Use tools like RevMan to reconcile discrepancies in antimicrobial efficacy (e.g., MIC values) across studies .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME calculates LogP (~2.5) and bioavailability (%ABS >70%). Fluorine enhances metabolic stability by reducing CYP450 oxidation.
- Molecular Docking (AutoDock Vina) : Simulate binding to dopamine D₂ receptors (PDB: 6CM4). Bromine’s hydrophobicity may improve affinity, while fluorine’s electronegativity fine-tunes selectivity .
Q. What experimental designs address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dihalogenation) by precise residence time control.
- Catalyst Screening : Test Pd/C vs. Ni-based catalysts for hydrogenation steps (reduces tetrahydroisoquinoline backbone).
- Scale-Up Challenges : Pilot batches (10–100 g) often show 10–15% yield drops vs. small-scale due to heat transfer inefficiencies. Mitigate with microwave-assisted synthesis .
Data Contradiction Analysis
Q. Why do some studies report divergent regioselectivity in halogenation of tetrahydroisoquinolines?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
